molecular formula C14H13N3OS2 B2597297 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207006-23-2

1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2597297
CAS No.: 1207006-23-2
M. Wt: 303.4
InChI Key: HMJPGLLYBRRDEQ-UHFFFAOYSA-N
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Description

1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzo[d]thiazole ring substituted with dimethyl groups at positions 5 and 7, and a thiophene ring attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 5,7-dimethylbenzo[d]thiazol-2-amine with thiophene-2-carbonyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alcohols, dichloromethane, and base catalysts like triethylamine.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Urea derivatives with different substituents.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of novel organic semiconductors and polymers.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Studies have investigated its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound is being explored for its therapeutic potential in treating diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties. It is also employed in the development of sensors and electronic devices.

Mechanism of Action

The mechanism of action of 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

    1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(furan-2-yl)urea: Similar structure with a furan ring instead of a thiophene ring.

    1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(pyridin-2-yl)urea: Similar structure with a pyridine ring instead of a thiophene ring.

    1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(phenyl)urea: Similar structure with a phenyl ring instead of a thiophene ring.

Uniqueness: 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

1-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c1-8-6-9(2)12-10(7-8)15-14(20-12)17-13(18)16-11-4-3-5-19-11/h3-7H,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJPGLLYBRRDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)NC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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